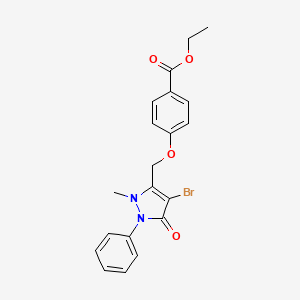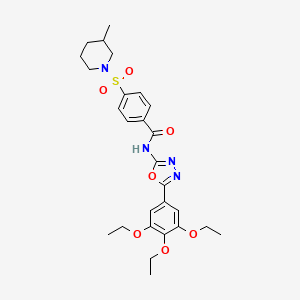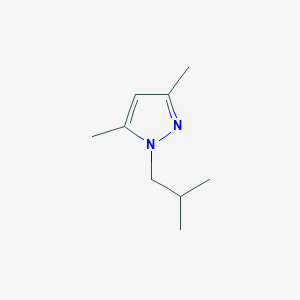
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole, also known as dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is a white to off-white powder with a molecular weight of 408.5 g/mol.
Mécanisme D'action
Dapagliflozin works by inhibiting SGLT2, a protein responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen increases urinary glucose excretion, leading to a reduction in blood glucose levels. In addition, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to have other beneficial effects, such as reducing body weight and blood pressure.
Biochemical and Physiological Effects:
Dapagliflozin has been shown to have several biochemical and physiological effects. In addition to reducing blood glucose levels, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to reduce body weight, blood pressure, and serum uric acid levels. Dapagliflozin has also been shown to increase high-density lipoprotein cholesterol levels and decrease triglyceride levels.
Avantages Et Limitations Des Expériences En Laboratoire
Dapagliflozin has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in clinical trials. However, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis involves several steps, making it difficult to produce in large quantities.
Orientations Futures
There are several future directions for research on 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen. One area of research is the potential use of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen in the treatment of heart failure. Clinical trials have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can reduce the risk of hospitalization for heart failure in patients with type 2 diabetes mellitus. Another area of research is the potential use of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen in the treatment of non-alcoholic fatty liver disease. Preclinical studies have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can reduce liver fat content and improve liver function in animal models of non-alcoholic fatty liver disease.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen involves a series of reactions starting from 2,4,6-trichloropyrimidine. The first step involves the reaction of 2,4,6-trichloropyrimidine with 2-methyl-1-propylamine to form 2,4,6-trichloro-5-(2-methylpropyl)pyrimidine. This intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base to form 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen.
Applications De Recherche Scientifique
Dapagliflozin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Clinical trials have shown that 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen can improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes mellitus. In addition, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazolen has been shown to have beneficial effects on cardiovascular outcomes in patients with type 2 diabetes mellitus.
Propriétés
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFCYFUYBQTYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2750680.png)

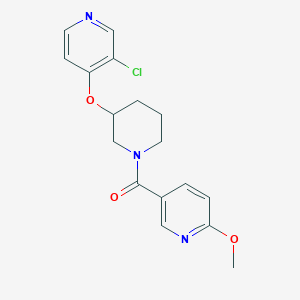
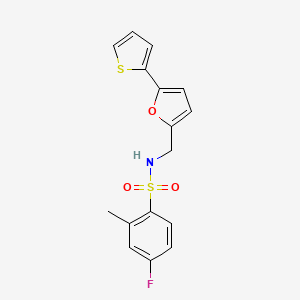
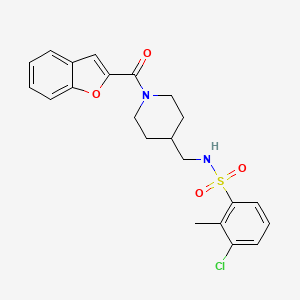
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2750691.png)
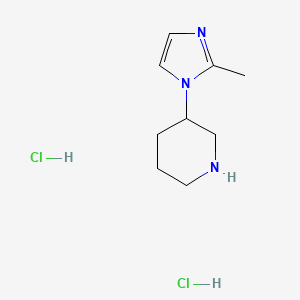
![4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2750695.png)



